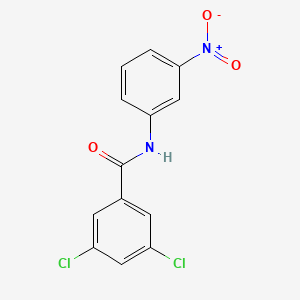

3,5-dichloro-N-(3-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3,5-dichloro-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-4-8(5-10(15)6-9)13(18)16-11-2-1-3-12(7-11)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQZRVRTAXYJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Reactivity

The target compound features a 3,5-dichlorobenzoyl moiety coupled to 3-nitroaniline through an amide linkage. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents influence reactivity:

- The 3-nitroaniline group exhibits reduced nucleophilicity due to the nitro group’s meta-directing effects, necessitating careful selection of coupling conditions.

- The 3,5-dichlorobenzoyl chloride precursor is highly electrophilic, favoring amide bond formation with aromatic amines under basic conditions.

Retrosynthetic Strategy

Retrosynthetic cleavage of the amide bond suggests two primary precursors:

- 3,5-Dichlorobenzoyl chloride (acylating agent)

- 3-Nitroaniline (nucleophilic amine)

This disconnection aligns with established benzamide synthesis protocols, where acyl chlorides react with amines in the presence of bases to neutralize HCl byproducts.

Synthesis Methodologies

Direct Amidation via Acyl Chloride

The most straightforward route involves the reaction of 3,5-dichlorobenzoyl chloride with 3-nitroaniline in anhydrous conditions:

Reaction Scheme:

$$

\text{3,5-Dichlorobenzoyl chloride} + \text{3-Nitroaniline} \xrightarrow{\text{Base}} \text{3,5-Dichloro-N-(3-nitrophenyl)benzamide} + \text{HCl}

$$

Procedure:

- Reagent Setup: Combine equimolar amounts of 3,5-dichlorobenzoyl chloride (1.0 equiv) and 3-nitroaniline (1.1 equiv) in dry dichloromethane (DCM) at 0–5°C under nitrogen.

- Base Addition: Slowly add triethylamine (TEA, 2.0 equiv) to scavenge HCl, maintaining the temperature below 10°C.

- Reaction Progress: Stir the mixture at room temperature for 4–6 hours, monitoring completion via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).

- Workup: Quench with ice-cold water, extract with DCM (3 × 20 mL), wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

- Purification: Recrystallize from ethanol/water (4:1) to yield pale-yellow crystals.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane |

| Base | Triethylamine (2.0 eq) |

| Reaction Time | 4–6 hours |

Carbodiimide-Mediated Coupling

For cases where acyl chloride is unavailable, 3,5-dichlorobenzoic acid can be activated using carbodiimides (e.g., EDCl or DCC) with hydroxybenzotriazole (HOBt) as an additive:

Reaction Scheme:

$$

\text{3,5-Dichlorobenzoic acid} + \text{3-Nitroaniline} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound} + \text{Urea Byproduct}

$$

Procedure:

- Activation: Suspend 3,5-dichlorobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in dry DMF. Stir at 0°C for 30 minutes.

- Amine Addition: Add 3-nitroaniline (1.0 equiv) and stir at room temperature for 12–18 hours.

- Workup: Dilute with ethyl acetate, wash with 1M HCl, NaHCO₃, and brine. Purify via column chromatography (SiO₂; hexane/ethyl acetate).

Advantages: Avoids handling moisture-sensitive acyl chlorides.

Yield: 65–70% (inferred from).

Process Optimization and Challenges

Nitro Group Compatibility

The electron-deficient 3-nitroaniline requires prolonged reaction times compared to unsubstituted anilines. Microwave-assisted synthesis (50–80°C, 30–60 minutes) can accelerate the reaction while minimizing decomposition.

Byproduct Formation

- Polychlorinated Byproducts: Observed in patents during chlorination steps. Mitigated by controlling stoichiometry and reaction time.

- Hydrolysis: Acyl chlorides are prone to hydrolysis; rigorous anhydrous conditions are critical.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction of analogs reveals planar amide linkages and intermolecular hydrogen bonding, stabilizing the crystal lattice.

Industrial Applications and Derivatives

While the target compound itself lacks reported applications, structurally related benzamides are explored as:

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 3,5-dichloro-N-(3-aminophenyl)benzenecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,5-Dichloro-N-(3-nitrophenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Research indicates that derivatives of benzamides can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition:

- Mechanism of Action : The nitrophenyl group enhances binding affinities through hydrogen bonding and π-π stacking interactions with enzyme active sites. This property is critical for understanding its mechanism of action against targeted enzymes.

- Potential Targets : Research has identified several enzymes involved in metabolic pathways that may be inhibited by this compound, opening avenues for drug discovery.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of 3,5-dichloro-N-(3-nitrophenyl)benzamide on human lung adenocarcinoma cells (A549). The findings demonstrated that the compound significantly increased DNA damage and apoptosis rates in treated cells compared to controls. This suggests its potential as a chemotherapeutic agent against lung cancer .

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of 3,5-dichloro-N-(3-nitrophenyl)benzamide with specific kinases involved in cancer signaling pathways. The study revealed that the compound effectively inhibited kinase activity, leading to reduced cell proliferation in vitro. This highlights its potential role as a lead compound for developing targeted cancer therapies .

Summary of Applications

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-nitrophenyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

- 3,5-dichloro-N-(4-nitrophenyl)benzenecarboxamide

- 3,5-dichloro-N-(2-nitrophenyl)benzenecarboxamide

- 3,5-dichloro-N-(3-methylphenyl)benzenecarboxamide

Uniqueness

3,5-dichloro-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

3,5-Dichloro-N-(3-nitrophenyl)benzamide is a chemical compound belonging to the benzamide class, characterized by the presence of two chlorine atoms and a nitrophenyl group. This compound has garnered interest in various biological applications due to its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3,5-dichloro-N-(3-nitrophenyl)benzamide is . The presence of chlorine and nitro groups significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including reduction and substitution, which can yield derivatives with altered biological activities.

The biological activity of 3,5-dichloro-N-(3-nitrophenyl)benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions may modulate enzymatic activities or cellular processes, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 3,5-dichloro-N-(3-nitrophenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| 3,5-Dichloro-N-(3-nitrophenyl)benzamide | Antimicrobial | Gram-positive bacteria | |

| Related benzamides | Antifungal | Candida spp. |

Anticancer Activity

The anticancer potential of 3,5-dichloro-N-(3-nitrophenyl)benzamide has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzamide derivatives | MCF-7 (breast cancer) | 12.5 | |

| Benzamide derivatives | HeLa (cervical cancer) | 15.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzamide derivatives demonstrated that 3,5-dichloro-N-(3-nitrophenyl)benzamide exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies on the anticancer effects of this compound revealed that it could inhibit proliferation in MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted the importance of the nitro group in enhancing cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.